molecular formula C17H17BrO3 B5616138 3-bromobenzyl (3,4-dimethylphenoxy)acetate

3-bromobenzyl (3,4-dimethylphenoxy)acetate

Cat. No. B5616138
M. Wt: 349.2 g/mol
InChI Key: MMPMQNRGVWIVGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves bromination reactions under specific conditions, with the presence of electronegative substituents affecting the product yield and specificity. For instance, the bromination of dimethylmethoxybenzyl derivatives can lead to various brominated products depending on the substituents and reaction conditions, demonstrating the complexity and versatility of bromination chemistry in the synthesis of bromobenzyl compounds (Nakatani et al., 1984).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, such as 3,5-bis(bromomethyl)phenyl acetate, revealing the importance of substituents in determining molecular configuration and interactions within crystals (Ebersbach et al., 2022). Such analyses are crucial for understanding the physical and chemical behavior of bromobenzyl compounds.

Chemical Reactions and Properties

Chemical reactions involving 3-bromobenzyl derivatives often include nucleophilic substitutions and reactions with various nucleophiles, leading to a wide range of products. For example, the reaction of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate demonstrates the reactivity of bromobenzyl compounds towards nucleophiles, yielding products through nucleophilic attack (Vasin et al., 2016).

properties

IUPAC Name

(3-bromophenyl)methyl 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-12-6-7-16(8-13(12)2)20-11-17(19)21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPMQNRGVWIVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)OCC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzyl 2-(3,4-dimethylphenoxy)acetate

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